2,4,6-Trinitrobenzoic acid
Overview
Description
2,4,6-Trinitrobenzoic acid is an organic compound with the molecular formula C₇H₃N₃O₈. It is a nitrated derivative of benzoic acid and is known for its high explosive properties . This compound is characterized by the presence of three nitro groups (-NO₂) attached to the benzene ring at the 2, 4, and 6 positions, making it a highly nitrated aromatic compound.
Preparation Methods
2,4,6-Trinitrobenzoic acid is primarily prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation process can be carried out using various oxidizing agents such as nitric acid with chlorate or dichromate . The general synthetic route involves the following steps:
Oxidation of TNT: TNT is oxidized using a mixture of concentrated nitric acid and sodium dichromate. The reaction is carried out at controlled temperatures to ensure complete oxidation.
Isolation and Purification: The resulting this compound is isolated by filtration and purified by recrystallization from suitable solvents such as acetone or methanol.
Chemical Reactions Analysis
2,4,6-Trinitrobenzoic acid undergoes several types of chemical reactions, including:
Decarboxylation: Upon heating, it undergoes decarboxylation to form 1,3,5-trinitrobenzene.
Substitution: The nitro groups can be substituted under specific conditions, leading to various derivatives.
Common reagents used in these reactions include nitric acid, sodium dichromate, and tin. The major products formed from these reactions are 1,3,5-trinitrobenzene and 2,4,6-triaminobenzoic acid .
Scientific Research Applications
2,4,6-Trinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrated aromatic compounds and in the study of nitration reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: Due to its explosive properties, it is used in the manufacture of explosives and propellants.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrobenzoic acid primarily involves its ability to undergo nitration and reduction reactions. The nitro groups play a crucial role in its reactivity, making it a potent nitrating agent. The molecular targets and pathways involved in its reactions include the aromatic ring and the nitro groups, which undergo various transformations under different conditions .
Comparison with Similar Compounds
2,4,6-Trinitrobenzoic acid can be compared with other nitrated aromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): While TNT is a well-known explosive, this compound is its oxidized form with different reactivity and applications.
1,3,5-Trinitrobenzene: This compound is formed by the decarboxylation of this compound and has similar explosive properties.
2,4,6-Triaminobenzoic acid: This is the reduced form of this compound and serves as a precursor to other compounds like phloroglucinol.
Properties
IUPAC Name |
2,4,6-trinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQBNBSMMVTKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O8 | |
Record name | TRINITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID70861781 | |
Record name | 2,4,6-Trinitrobenzoic acid | |
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Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trinitrobenzoic acid appears as a yellow crystalline solid high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid; [Merck Index] Off-white crystalline solid; [Chem Service MSDS] | |
Record name | TRINITROBENZOIC ACID | |
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Record name | 2,4,6-Trinitrobenzoic acid | |
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Solubility |
Soluble in acetone, methanol; slightly soluble in benzene; at 25 °C: 26.6% in alcohol, 14.7% in ether, In water, 2.012X10+4 mg/L at 23.5 °C | |
Record name | 2,4,6-Trinitrobenzoic acid | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | 2,4,6-Trinitrobenzoic acid | |
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Color/Form |
Orthorhombic or rhombohedral crystals from water | |
CAS No. |
129-66-8; 35860-50-5, 129-66-8 | |
Record name | TRINITROBENZOIC ACID | |
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Record name | 2,4,6-Trinitrobenzoic acid | |
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Record name | 2,4,6-Trinitrobenzoic acid | |
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Record name | 2,4,6-Trinitrobenzoic acid | |
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Record name | 2,4,6-trinitrobenzoic acid | |
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Record name | 2,4,6-TRINITROBENZOIC ACID | |
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Record name | 2,4,6-Trinitrobenzoic acid | |
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Melting Point |
228.7 °C (decomposes), White needles from water crystallizing with 2 molecules of water; MP: 160 °C with decomposition, at 55 °C gives up 2 water molecules; soluble in alcohol /2,3,6-Trinitrobenzoic acid/, Yellow needles from ether crystallizing with 1 molecule of ether; MP: 168 °C with decomposition; soluble in ether /3,4,5-Trinitrobenzoic acid/, Yellow leaves or plates from water; MP: 194.5 °C with decomposition; soluble in alcohol, ether, benzene, water /2,4,5-Trinitrobenzoic acid/ | |
Record name | 2,4,6-Trinitrobenzoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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